molecular formula C13H18ClN3O B15114956 2-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

2-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

Cat. No.: B15114956
M. Wt: 267.75 g/mol
InChI Key: IHRXAMFUSAZQLD-UHFFFAOYSA-N
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Description

2-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is a complex organic compound that belongs to the class of phenolic derivatives This compound is characterized by the presence of a phenol group, a pyrazole ring, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the dimethyl groups. The phenol group is then attached through a series of substitution reactions. The final step involves the formation of the hydrochloride salt, which is achieved by treating the compound with hydrochloric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the synthesis of the pyrazole intermediate, followed by sequential addition of functional groups. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol and pyrazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted phenol and pyrazole derivatives.

Scientific Research Applications

2-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethylpyrazole: Shares the pyrazole ring structure but lacks the phenol group.

    Phenol: Contains the phenol group but lacks the pyrazole ring.

    4-Methylpyrazole: Similar to 1,5-dimethylpyrazole but with a single methyl group.

Uniqueness

2-[[(1,5-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is unique due to the combination of the phenol group and the dimethylpyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

2-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-12(9-15-16(10)2)8-14-7-11-5-3-4-6-13(11)17;/h3-6,9,14,17H,7-8H2,1-2H3;1H

InChI Key

IHRXAMFUSAZQLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC=CC=C2O.Cl

Origin of Product

United States

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